REACTION_SMILES
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[C:1]([NH2:2])(=[O:3])[CH2:4][N:5]1[C:9](=[O:10])[CH2:8][N:7]([CH2:11][CH:12]([CH2:13][C:14]([O:6][CH2:16][CH:17]([CH3:18])[CH3:19])=[O:15])[OH:21])[CH:20]1[CH:22]([CH3:23])[CH3:24].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[OH2:30]>>[C:1]([NH2:2])(=[O:3])[CH2:4][NH:5][C:9]([CH2:8][N:7]1[CH2:11][CH:12]([OH:21])[CH2:13][C:14]1=[O:15])=[O:10]
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Name
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CC(C)COC(=O)CC(O)CN1CC(=O)N(CC(N)=O)C1C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)COC(=O)CC(O)CN1CC(=O)N(CC(N)=O)C1C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NC(=O)CNC(=O)CN1CC(O)CC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |